molecular formula C7H8ClF3N2 B13400776 alpha,alpha,alpha-Trifluoro-O-tolylhydrazine monohydrochloride

alpha,alpha,alpha-Trifluoro-O-tolylhydrazine monohydrochloride

Cat. No.: B13400776
M. Wt: 212.60 g/mol
InChI Key: BXQGHKRRGWXOGZ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride is a chemical compound with the molecular formula C7H8ClF3N2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-Aminobenzotrifluoride with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride often involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and the compound is typically produced in crystalline form .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include azoles, aminoguanidine derivatives, and various substituted phenylhydrazines. These products have significant applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride involves its interaction with molecular targets through its hydrazine group. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable derivatives. These interactions are crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)Phenylhydrazine Hydrochloride
  • 4-Methoxyphenylhydrazine Hydrochloride
  • 4-Isopropylphenylhydrazine Hydrochloride
  • 4-(Trifluoromethoxy)Phenylhydrazine Hydrochloride
  • 4-Chlorophenylhydrazine Hydrochloride
  • Pentafluorophenylhydrazine

Uniqueness

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of compounds with enhanced biological activity and stability .

Properties

Molecular Formula

C7H8ClF3N2

Molecular Weight

212.60 g/mol

IUPAC Name

1-phenyl-2-(trifluoromethyl)hydrazine;hydrochloride

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)12-11-6-4-2-1-3-5-6;/h1-5,11-12H;1H

InChI Key

BXQGHKRRGWXOGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(F)(F)F.Cl

Origin of Product

United States

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